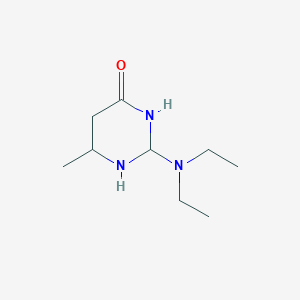
5-Chloro-6-methyl-2-pyridin-4-yl-1,3-diazinan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-6-methyl-2-pyridin-4-yl-1,3-diazinan-4-one is an organic compound belonging to the class of diazinanes This compound is characterized by the presence of a pyridine ring substituted with chlorine and methyl groups, and a diazinanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-2-pyridin-4-yl-1,3-diazinan-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is chlorinated and methylated.
Formation of Diazinanone Ring: The pyridine derivative is then reacted with appropriate reagents to form the diazinanone ring. This step often involves cyclization reactions under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Automated Processes: Automation is employed to ensure consistent quality and yield of the compound.
Quality Control: Rigorous quality control measures are implemented to monitor the purity and composition of the final product.
化学反应分析
Types of Reactions
5-Chloro-6-methyl-2-pyridin-4-yl-1,3-diazinan-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine and methyl groups on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms with altered functional groups.
Substitution: New compounds with substituted functional groups on the pyridine ring.
科学研究应用
5-Chloro-6-methyl-2-pyridin-4-yl-1,3-diazinan-4-one has a wide range of applications in scientific research, including:
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes.
Biological Assays: It is used in assays to study biological processes and interactions.
Medicine
Drug Development: The compound is explored for its potential therapeutic properties.
Pharmacology: It is used in pharmacological studies to understand its effects on biological systems.
Industry
Material Science: The compound is used in the development of new materials with specific properties.
Agriculture: It is studied for its potential use in agricultural applications, such as pesticides.
作用机制
The mechanism of action of 5-Chloro-6-methyl-2-pyridin-4-yl-1,3-diazinan-4-one involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Modulate Pathways: Affect biochemical pathways by interacting with key proteins.
Cellular Effects: Induce cellular responses through its interaction with cellular components.
相似化合物的比较
Similar Compounds
5-Chloro-6-methyl-2-pyridin-2-ylpyrimidin-4-amine: A compound with a similar pyridine and pyrimidine structure.
5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl: Another compound with a chlorinated pyridine ring.
Uniqueness
5-Chloro-6-methyl-2-pyridin-4-yl-1,3-diazinan-4-one is unique due to its specific diazinanone ring structure, which imparts distinct chemical and biological properties
属性
分子式 |
C10H12ClN3O |
|---|---|
分子量 |
225.67 g/mol |
IUPAC 名称 |
5-chloro-6-methyl-2-pyridin-4-yl-1,3-diazinan-4-one |
InChI |
InChI=1S/C10H12ClN3O/c1-6-8(11)10(15)14-9(13-6)7-2-4-12-5-3-7/h2-6,8-9,13H,1H3,(H,14,15) |
InChI 键 |
PAFVADYIULJZNZ-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(=O)NC(N1)C2=CC=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,10-Dioxo-2,3,5a,6,7,8,9,9a-octahydrobenzo[g][1,4]benzodithiine-2,3-dicarbonitrile](/img/structure/B12346088.png)


![N-(4-ethoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12346115.png)
![N-(3-ethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12346123.png)

![N-(2-chloro-4-methylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12346132.png)
![N-(4-methoxyphenyl)-2-[(2Z)-4-oxo-2-[(phenylsulfonyl)imino]-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12346145.png)

![N-[(2,4-dimethoxyphenyl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B12346149.png)
![2-({8-bromo-4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B12346164.png)
![N-ethyl-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12346165.png)
![5-[3-(Trifluoromethylsulfanyl)phenyl]pyrazolidin-3-amine](/img/structure/B12346169.png)

